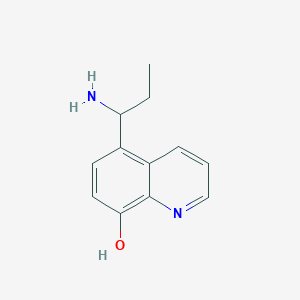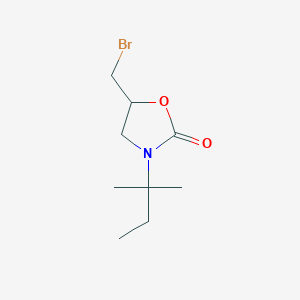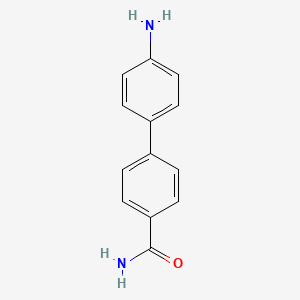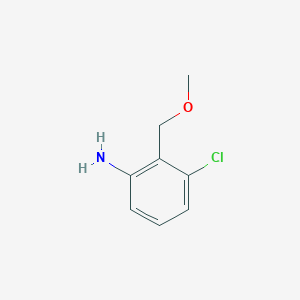
3-Chloro-2-(methoxymethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-2-(methoxymethyl)aniline: is an organic compound with the molecular formula C8H10ClNO It is a derivative of aniline, where the amino group is substituted with a chloro group at the third position and a methoxymethyl group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-(methoxymethyl)aniline typically involves the following steps:
Nitration of Toluene: The starting material, toluene, undergoes nitration to form 2-nitrotoluene.
Chlorination: The 2-nitrotoluene is then chlorinated to produce 3-chloro-2-nitrotoluene.
Reduction: The nitro group in 3-chloro-2-nitrotoluene is reduced to an amino group, resulting in 3-chloro-2-methylaniline.
Methoxymethylation: Finally, the amino group is protected by introducing a methoxymethyl group, yielding this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Nitration and Chlorination: Using industrial reactors to handle large volumes of toluene and chlorinating agents.
Efficient Reduction: Employing catalytic hydrogenation or other reduction methods to convert nitro groups to amino groups.
Methoxymethylation: Utilizing methoxymethyl chloride in the presence of a base to achieve the final product.
Análisis De Reacciones Químicas
Types of Reactions: 3-Chloro-2-(methoxymethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amino group or reduce other functional groups present.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Various reduced forms of the compound.
Substitution Products: Derivatives with different substituents replacing the chloro group.
Aplicaciones Científicas De Investigación
3-Chloro-2-(methoxymethyl)aniline has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Chloro-2-(methoxymethyl)aniline involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating their activity.
Pathway Modulation: The compound can influence biochemical pathways, leading to changes in cellular functions.
Comparación Con Compuestos Similares
3-Chloro-2-methylaniline: Similar structure but lacks the methoxymethyl group.
2-Chloro-3-(methoxymethyl)aniline: Isomer with different substitution pattern.
4-Chloro-2-(methoxymethyl)aniline: Another isomer with the chloro group at the fourth position.
Uniqueness: 3-Chloro-2-(methoxymethyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in organic synthesis and pharmaceuticals .
Propiedades
Fórmula molecular |
C8H10ClNO |
|---|---|
Peso molecular |
171.62 g/mol |
Nombre IUPAC |
3-chloro-2-(methoxymethyl)aniline |
InChI |
InChI=1S/C8H10ClNO/c1-11-5-6-7(9)3-2-4-8(6)10/h2-4H,5,10H2,1H3 |
Clave InChI |
HEZDMBQBNPRLKS-UHFFFAOYSA-N |
SMILES canónico |
COCC1=C(C=CC=C1Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5aS,8aR,8bR)-2-(4-methylphenyl)sulfonyl-1,3,3a,4,5,5a,7,8,8a,8b-decahydropyrrolo[3,4-e]isoindol-6-one](/img/structure/B13316514.png)
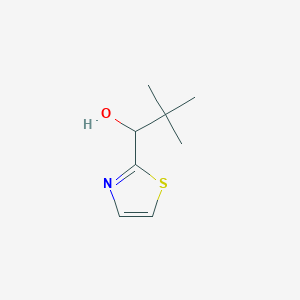
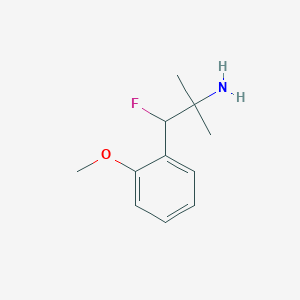
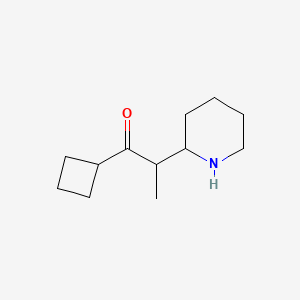
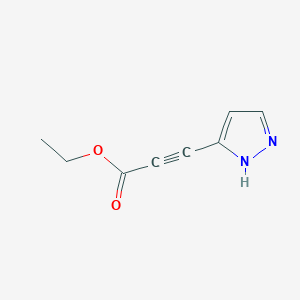
![3-Amino-5-bromo-1-[(propan-2-yloxy)methyl]-1,4-dihydropyridin-4-one](/img/structure/B13316544.png)
![N-[1-(2-Fluorophenyl)propyl]cyclopropanamine](/img/structure/B13316545.png)
![1-Methyl-2-azaspiro[4.4]nonan-3-one](/img/structure/B13316552.png)
![2-Fluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetic acid](/img/structure/B13316559.png)
![Methyl(2-methylbut-3-yn-2-yl)[(1,3-thiazol-2-yl)methyl]amine](/img/structure/B13316562.png)

